molecular formula C10H11N3 B13197011 N-(2-Methylphenyl)-1H-pyrazol-4-amine

N-(2-Methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13197011
M. Wt: 173.21 g/mol
InChI Key: ZYSFRMWBUBBJSJ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 2-methylphenyl substituent at the amine position of the pyrazole ring.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(2-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-10(8)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)

InChI Key

ZYSFRMWBUBBJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(2-Methylphenyl)-1H-pyrazol-4-amine:

General Information
this compound is an organic compound. Search results indicate that it belongs to the class of pyrazoles.

Applications
While the primary search results do not directly focus on the applications of "this compound," they do point to the uses of related compounds and pyrazole derivatives, which can provide insight:

  • Scientific Research: Pyrazole derivatives are used in chemistry as building blocks for synthesizing more complex organic molecules and in developing new materials with specific properties. They are also employed in biological research to study the interactions of pyrazole derivatives with various biological targets and serve as model compounds for understanding the behavior of similar molecules in biological systems.
  • Medicinal Chemistry: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine (a similar compound) is of interest in medicinal chemistry because of its diverse biological activities. It has been investigated for activity against various biological targets, including enzymes and receptors. Studies of similar compounds have shown potential in enzyme interaction and antimicrobial activities.
  • Related Structures: Other pyrazole derivatives, such as triazoles fused with heterocyclic compounds, have applications as inhibitors .

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of N-(2-Methylphenyl)-1H-pyrazol-4-amine and related compounds:

Compound Molecular Formula Substituents Synthesis Yield Melting Point (°C) Key Properties Biological Activity
This compound C₁₀H₁₁N₃ 2-Methylphenyl at pyrazole-4-amine Not reported Not reported Likely moderate hydrophobicity; potential for hydrogen bonding Inferred from analogs: kinase inhibition
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ Cyclopropylamine, pyridinyl, methyl 17.9% 104.0–107.0 Yellow solid; HRMS (ESI) m/z 215 ([M+H]+); soluble in DMSO Not explicitly stated; pyridinyl may enhance target binding
3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine C₁₄H₁₇N₃ 3,5-dimethylpyrazole, 2-methylbenzyl Not reported Not reported Increased steric bulk; molecular weight 215.29 Potential for altered pharmacokinetics
1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide C₁₃H₁₆N₄O 4-aminophenyl, isopropyl carboxamide Not reported Not reported Purity 95%; molecular weight 244.30 Carboxamide group may improve solubility
Compound 407: N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine)-propanamide derivative C₁₅H₁₈ClN₅O₂S₂ Chloropyrazole, pyridinyl, methylthio-propanoyl Not reported Not reported Complex structure; molecular weight 464.54 Likely designed for enhanced receptor affinity

Key Observations

Structural Modifications and Physicochemical Properties

  • Substituent Effects :

  • Steric Hindrance : The 3,5-dimethyl and benzyl substituents in ’s compound increase steric bulk, likely reducing solubility but improving membrane permeability .
  • Polar Groups : The carboxamide in ’s derivative improves hydrophilicity, contrasting with the hydrophobic 2-methylphenyl group in the target compound .

Synthetic Efficiency

  • The low yield (17.9%) of the cyclopropylamine derivative () highlights challenges in introducing bulky substituents, whereas simpler aryl groups (e.g., 2-methylphenyl) may allow higher yields . Copper(I) bromide and cesium carbonate were critical catalysts in this synthesis.

Biological Relevance

  • Pyridinyl and pyridazine moieties (e.g., ) are associated with kinase inhibition, suggesting that the target compound’s bioactivity could be modulated by substituting its phenyl group with heteroaromatic rings .

Analytical Characterization

  • Compounds with reported melting points (e.g., 104–107°C in ) provide benchmarks for purity assessment, though data gaps exist for the target compound .

Biological Activity

N-(2-Methylphenyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the 2-methylphenyl group is often accomplished via nucleophilic aromatic substitution, which enhances the compound's biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Exhibited IC50 values indicating potent antiproliferative activity.
  • Lung Cancer (A549) : Demonstrated growth inhibition with IC50 values ranging from 26 µM to lower concentrations depending on structural modifications.

The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival.

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may bind to active sites of bacterial enzymes, disrupting their function.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes critical for cancer cell survival and proliferation, such as CDK2 and Aurora-A kinase.
  • Receptor Interaction : Binding studies indicate that it may modulate receptor activities involved in cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerMDA-MB-231 (Breast)IC50 < 10 µM
AnticancerA549 (Lung)IC50 = 26 µM
AntimicrobialVarious Bacterial StrainsSignificant growth inhibition
MechanismDescriptionReference
Enzyme InhibitionInhibits CDK2 and Aurora-A kinase
Receptor ModulationAlters signaling pathways in cancer cells

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its mechanisms primarily involve enzyme inhibition and receptor modulation, making it a candidate for further pharmacological development. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its efficacy through structural modifications.

Q & A

Q. What are the most reliable synthetic routes for preparing N-(2-Methylphenyl)-1H-pyrazol-4-amine?

The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. A representative method involves reacting a halogenated pyrazole precursor (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) with 2-methylaniline in the presence of cesium carbonate (base), copper(I) bromide (catalyst), and dimethyl sulfoxide (solvent) at 35°C for 48 hours. Post-reaction, the product is extracted with dichloromethane, washed with HCl, and purified via column chromatography (ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and amine functionality. For example, 1^1H NMR should show distinct peaks for the pyrazole ring (δ 8.87 ppm) and methylphenyl substituents (δ 2.3–2.5 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI) to confirm the molecular ion peak (e.g., m/z 215 [M+H]+^+) .
  • HPLC : Purity assessment (≥95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the amine group. Avoid prolonged exposure to moisture, as hygroscopicity may lead to decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement. For example, SHELXL’s least-squares algorithms can minimize errors in thermal displacement parameters. If conflicting data arise (e.g., C–N bond lengths), cross-validate with ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What methodologies are suitable for evaluating the pharmacological activity of this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Q. How can conflicting NMR or crystallographic data be resolved in structural studies?

  • Dynamic NMR : Assess temperature-dependent spectra to identify conformational exchange broadening.
  • Twinned Crystal Analysis : Use SHELXD to deconvolute overlapping reflections in twinned datasets .
  • DFT Calculations : Compare experimental bond angles/optimized geometries (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies optimize hydrogen-bonding interactions in co-crystals of this compound?

Apply graph set analysis (Etter’s rules) to predict synthons. For example, the amine group can act as a donor to carbonyl acceptors (e.g., co-crystallizing with benzoic acid). Analyze packing motifs using Mercury CSD software .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., p38 MAPK). Parameterize the ligand with AMBER force fields.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

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